N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline
Overview
Description
N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline is an organic compound with the molecular formula C18H23NO It is characterized by the presence of a phenoxy group attached to an ethyl chain, which is further connected to a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline typically involves the reaction of 2,6-dimethylphenol with 2-chloroethylamine, followed by the alkylation of the resulting intermediate with 2,4-dimethylaniline. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups (if present) to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy or aniline rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen atoms into the aromatic rings .
Scientific Research Applications
N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- N-[2-(2,6-Dimethylphenoxy)ethyl]acetamide
- N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine
- N-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]-N-haloalkylamines
Comparison: N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline is unique due to its specific substitution pattern on the phenoxy and aniline rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or industrial applications .
Properties
IUPAC Name |
N-[2-(2,6-dimethylphenoxy)ethyl]-2,4-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-13-8-9-17(16(4)12-13)19-10-11-20-18-14(2)6-5-7-15(18)3/h5-9,12,19H,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYLMLMCRMSFLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCOC2=C(C=CC=C2C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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